Zinc citrate

Description

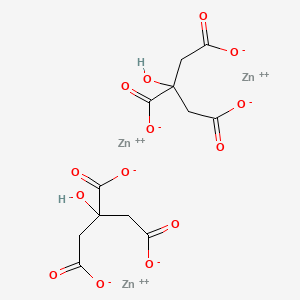

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

546-46-3 |

|---|---|

Formule moléculaire |

C6H8O7Zn |

Poids moléculaire |

257.5 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |

InChI |

InChI=1S/C6H8O7.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

Clé InChI |

RUWKZSPFMDVLRC-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zn+2].[Zn+2].[Zn+2] |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn] |

Autres numéros CAS |

546-46-3 |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Synthesis Methodologies of Zinc Citrate

Conventional Aqueous Precipitation and Crystallization Techniques

Traditional synthesis of zinc citrate (B86180) often relies on solution-based chemistry, where precursors are dissolved in a solvent, typically water, and the product is precipitated and crystallized. These methods are well-established and allow for significant control over reaction parameters.

Hydrothermal synthesis is a prominent method for producing crystalline zinc citrate. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel known as an autoclave or a high-pressure reactor scienceasia.org. This method facilitates the formation of stable, well-defined crystal structures that may not be achievable through traditional methods tandfonline.com.

Researchers have successfully synthesized this compound by reacting zinc hydroxide and citric acid in an aqueous solution at 120°C for 5 hours in a stainless steel reactor, achieving a high yield of 97.8% scienceasia.org. The resulting product was characterized as this compound hydrate, containing 10 molecules of crystal water, with a unique morphology of microspheres covered in nanosheets scienceasia.org. Another study utilized a hydrothermal reaction of zinc nitrate (Zn(NO₃)₂), citric acid, ethanol, and water to produce a new two-dimensional this compound complex, C₁₂H₁₄O₁₆Zn₃ tandfonline.comtandfonline.com. This process highlights the capability of hydrothermal techniques to generate novel compound structures by promoting the coordination of the citrate ligand to zinc atoms in layered arrangements tandfonline.com.

| Zinc Precursor | Ligand | Temperature | Time | pH | Key Outcome | Reference |

|---|---|---|---|---|---|---|

| Zinc Hydroxide (Zn(OH)₂) | Citric Acid | 120°C | 5 hours | Not Specified | 97.8% yield; Microspheres with nanosheets | scienceasia.org |

| Zinc Nitrate (Zn(NO₃)₂) | Citric Acid | Not Specified | Not Specified | 6 | Formation of a 2D complex (C₁₂H₁₄O₁₆Zn₃) | tandfonline.comtandfonline.com |

The pH of the reaction medium is a critical parameter in the aqueous synthesis of this compound, as it governs the speciation and coordination chemistry of the citrate ligand. Citric acid is a tricarboxylic acid, and its degree of protonation is pH-dependent, which in turn affects the structure of the resulting this compound complex tandfonline.comresearchgate.net.

Studies have demonstrated that different this compound complexes can be selectively synthesized by carefully controlling the solution's pH. For instance, a polymeric this compound complex, [Zn(H₂cit)(H₂O)]n, was successfully prepared at a low pH range of 1.5 to 3.0 tandfonline.comresearchgate.net. In this complex, the citrate ligand binds to the Zinc(II) ion in a tridentate fashion tandfonline.comresearchgate.net. Thermodynamic modeling shows that at a pH of 4.5, the dominant electroactive species is Zn(HCit)⁻, whereas other complexes may prevail at different pH values researchgate.net. The interconversions between these various complexes in an aqueous solution confirm their pH-dependent formation patterns tandfonline.comresearchgate.net.

| pH Range | This compound Species/Complex Formed | Reference |

|---|---|---|

| 1.5 - 3.0 | Polymeric complex [Zn(H₂cit)(H₂O)]n | tandfonline.comresearchgate.net |

| ~4.5 | Predominantly Zn(HCit)⁻ | researchgate.net |

| 6.0 | Two-dimensional complex C₁₂H₁₄O₁₆Zn₃ | tandfonline.com |

The choice of zinc and citrate precursors directly impacts the reaction kinetics, yield, and purity of the final this compound product. Various zinc sources have been utilized in synthesis, each with distinct properties.

Commonly used zinc precursors include zinc nitrate (Zn(NO₃)₂) tandfonline.comresearchgate.net, zinc oxide (ZnO) matec-conferences.orggoogle.com, zinc hydroxide (Zn(OH)₂) scienceasia.org, and zinc carbonate (ZnCO₃) brainly.com. The synthesis using zinc oxide and citric acid is a frequently employed method, where zinc oxide is added to an aqueous solution of citric acid matec-conferences.orggoogle.com. The completion of this reaction can be visually monitored, as the suspension of water-insoluble zinc oxide clarifies upon the formation of soluble this compound google.com. The reaction between zinc carbonate and citric acid also yields this compound, along with water and carbon dioxide brainly.com. The use of zinc hydroxide in hydrothermal synthesis has been shown to produce high-purity this compound with high yields scienceasia.org. The selection of the precursor can be guided by factors such as cost, reactivity, and the desired purity of the end product.

| Zinc Precursor | Common Co-Reactant | Synthesis Method | Notes | Reference |

|---|---|---|---|---|

| Zinc Nitrate (Zn(NO₃)₂·6H₂O) | Citric Acid | Aqueous Solution | Used for synthesizing specific coordination polymers at controlled pH. | tandfonline.comresearchgate.net |

| Zinc Oxide (ZnO) | Citric Acid | Aqueous Suspension | Reaction completion is indicated by the formation of a clear solution. | matec-conferences.orggoogle.com |

| Zinc Hydroxide (Zn(OH)₂) | Citric Acid | Hydrothermal | Can produce high yields (97.8%) of high-purity product. | scienceasia.org |

| Zinc Carbonate (ZnCO₃) | Citric Acid | Aqueous Solution | Produces this compound, water, and carbon dioxide as byproducts. | brainly.com |

Mechanochemical Approaches for this compound Synthesis

Mechanochemistry offers a more environmentally friendly and efficient alternative to traditional solution-based methods. These solvent-free or low-solvent techniques utilize mechanical energy, such as grinding or milling, to initiate chemical reactions.

Liquid-Assisted Grinding (LAG) is a mechanochemical technique where a small, sub-stoichiometric amount of liquid is added to the solid reactants during grinding. This liquid phase can act as a catalyst, facilitating molecular mobility and accelerating the reaction rate.

The synthesis of this compound has been successfully achieved using LAG by grinding zinc oxide and citric acid in the presence of small amounts of distilled water westmont.edu. In one study, the reaction was carried out in a polypropylene vial with a stainless-steel ball. The extent of chelation was found to be dependent on both the grinding time and the quantity of water added. Optimal results, with over 99% chelation, were achieved after 10 minutes of grinding with 4.5 molar equivalents of water when using zinc carbonate as the precursor westmont.edu. This demonstrates that LAG is a rapid and effective method for producing this compound.

When compared to conventional solution-based methods, mechanochemical synthesis, particularly LAG, presents several distinct advantages. The most significant benefits are increased reaction speed and a drastic reduction in solvent use.

Research directly comparing the two methods for this compound synthesis from zinc oxide and citric acid found that the traditional aqueous stirring method required approximately 45 minutes for the solid zinc oxide to disappear completely westmont.edu. In contrast, the LAG method achieved optimal and complete chelation in just 10 minutes westmont.edu. This represents a more than four-fold reduction in reaction time. The substantial decrease in solvent volume aligns with the principles of green chemistry by minimizing chemical waste.

| Parameter | Mechanochemical Synthesis (LAG) | Conventional Solution-Based Synthesis | Reference |

|---|---|---|---|

| Reactants | Zinc Oxide, Citric Acid | Zinc Oxide, Citric Acid | westmont.edu |

| Solvent | Minimal distilled water (e.g., 4.5 molar equivalents) | Bulk distilled water (e.g., 3.00 mL for ~0.3 mmol ZnO) | westmont.edu |

| Reaction Time | ~10 minutes | ~45 minutes | westmont.edu |

| Key Advantage | Rapid, high efficiency, low solvent usage | Well-established, simple setup | westmont.edu |

Control of Crystalline Forms and Hydrates

The synthesis of this compound can yield various crystalline forms, primarily differing in their degree of hydration. The control over which hydrate is formed is a critical aspect of the synthesis process, as the level of hydration influences the compound's physical properties, such as fluidity and stability. google.comgoogle.com The most commonly cited forms are this compound dihydrate and this compound trihydrate. google.comgoogle.com

Key parameters that govern the formation of specific crystalline forms and hydrates include temperature, pH, and the specific synthesis route. For instance, the reaction of zinc carbonate or zinc oxide with citric acid at temperatures between 90-95°C has been used to produce this compound trihydrate. google.com Another method specifies heating citric acid in water to 75-85°C before adding zinc carbonate or zinc oxide to form the trihydrate. google.com In contrast, other processes yielding this compound with two crystal water molecules are also common. google.com

The pH of the reaction medium is another crucial factor. For citrate crystallization in general, controlling the pH is a common strategy to achieve desired product characteristics. mdpi.comencyclopedia.pub For this compound specifically, maintaining a pH range of 4.1 to 4.5 has been noted to produce more homogeneous crystal particles. mdpi.comencyclopedia.pub The interconversion between different this compound complexes in an aqueous solution is pH-dependent. researchgate.net

Different synthesis methods can also lead to unique hydrated forms. A hydrothermal method involving the reaction of zinc hydroxide and citric acid in a high-pressure reactor has been shown to produce a this compound hydrate containing ten molecules of crystal water (Zn₃(C₆H₅O₇)₂·10H₂O). scienceasia.org

The selection of a particular hydrate can be important for its final application. This compound trihydrate is reported to have better fluidity and is easier to store compared to the dihydrate form, which makes it a preferred option for use as an additive in various industries to prevent caking. google.comgoogle.com

| Hydrate Form | Key Control Parameters | Reactants | Notes |

|---|---|---|---|

| This compound Trihydrate (Zn₃(C₆H₅O₇)₂·3H₂O) | Temperature: 90-95°C google.com or 40-60°C google.com | Zinc Carbonate or Zinc Oxide + Citric Acid google.com | Reported to have superior fluidity and storage properties compared to the dihydrate form. google.comgoogle.com |

| This compound Dihydrate (Zn₃(C₆H₅O₇)₂·2H₂O) | Commonly produced in industrial processes. google.com | Zinc Oxide + Citric Acid google.com | A frequently reported form in industrial production. google.com |

| This compound Decahydrate (Zn₃(C₆H₅O₇)₂·10H₂O) | Hydrothermal synthesis in a high-pressure reactor. scienceasia.org | Zinc Hydroxide + Citric Acid scienceasia.org | Results in microspheres with nanosheets on the surface. scienceasia.org |

| General Crystalline Form | pH: 4.1-4.5 mdpi.comencyclopedia.pub | Not specified | This pH range promotes more homogeneous crystal particles. mdpi.comencyclopedia.pub |

Production Scale-Up Considerations in Industrial Chemistry

Scaling up the production of this compound from a laboratory setting to an industrial scale introduces challenges related to maintaining product quality, including purity, particle size, and crystal uniformity. google.commdpi.com Effective control over key process parameters is essential for a successful and consistent manufacturing process.

One of the most critical factors in the industrial production of this compound crystals is the precise control of pH during the reaction. In a common method where a zinc oxide emulsion is added to a citric acid solution, it has been found that temporarily pausing the addition of the zinc oxide emulsion when the pH of the mixture reaches 2.7-3.3 is crucial. google.com This specific step helps to avoid the inclusion of unreacted materials in the final product, thereby improving the purity to over 99.5% and enhancing the uniformity of the crystal particles. google.com Without this control, the reaction may end with reactants still present, leading to lower purity and non-uniform crystals. google.com

Other key considerations for industrial scale-up include:

Reaction Temperature: The temperature must be carefully controlled throughout the process. For example, specific methods for soluble this compound production involve reaction temperatures between 40-60°C. google.com Another patent describes heating the citric acid solution to 70-80°C and reacting for 5-7 hours. google.com

Reactant Concentration and Ratio: The ratio of raw materials, such as citric acid to zinc oxide and water, must be precisely managed to ensure the reaction goes to completion and to optimize yield. google.comgoogle.com

Addition Rate and Mixing: The rate at which reactants are added and the efficiency of mixing within the large-scale reactor are vital for ensuring a homogeneous reaction environment and preventing localized areas of high concentration, which can affect crystal formation.

Inducing Crystallization: The use of crystal seeds is an effective strategy to control primary nucleation and influence the final particle size of the product. mdpi.comencyclopedia.pub The timing and amount of seed addition are crucial factors in achieving a consistent particle size distribution. mdpi.com

Post-Reaction Processing: Steps following the reaction, such as centrifugation, washing, and drying, must also be optimized for large-scale production. google.comgoogle.com The drying temperature, for instance, must be controlled to ensure the desired hydrate form is obtained without causing decomposition. google.com

| Parameter | Control Strategy | Impact on Product Quality |

|---|---|---|

| pH Control | Pause addition of zinc oxide emulsion at pH 2.7-3.3. google.com Maintain overall reaction pH between 4.1-4.5 for homogeneity. mdpi.comencyclopedia.pub | Increases product purity (>99.5%), improves uniformity of crystal particles. google.com |

| Temperature | Maintain specific temperature ranges (e.g., 40-60°C or 70-80°C) depending on the desired product. google.comgoogle.com | Influences reaction rate and the formation of specific crystalline hydrates. mdpi.com |

| Reactant Ratio | Strict control over the proportions of citric acid, zinc source (e.g., zinc oxide), and water. google.comgoogle.com | Ensures optimal reaction stoichiometry, maximizing yield and purity. google.com |

| Crystal Seeding | Introduce seed crystals at a specific point in the process. mdpi.comencyclopedia.pub | Controls nucleation and helps achieve a uniform and desirable final particle size. mdpi.com |

| Drying | Control drying temperature (e.g., 85-95°C for trihydrate). google.com | Ensures removal of excess solvent without altering the crystalline hydrate structure. google.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Zinc oxide |

| Citric acid |

| Zinc carbonate |

| Zinc hydroxide |

| Water |

Advanced Structural Characterization of Zinc Citrate Complexes

X-ray Diffraction and Crystallography

X-ray diffraction methods are indispensable for the detailed structural analysis of crystalline materials like zinc citrate (B86180). These techniques rely on the principle that a crystal lattice diffracts an incident X-ray beam in a predictable pattern, which can then be used to determine the arrangement of atoms within the crystal.

Single-crystal X-ray diffraction (SCXRD) is a premier technique for obtaining an unambiguous and highly detailed three-dimensional model of a molecule's structure in its crystalline state. This method involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern.

The analysis of the diffraction pattern from a single crystal of a zinc citrate complex allows for the determination of its space group and unit cell parameters. The space group describes the symmetry of the crystal lattice, while the unit cell parameters define the dimensions and angles of the fundamental repeating unit of the crystal. For example, a hydrothermally synthesized this compound complex, C12H14O16Zn3, was found to crystallize in the monoclinic space group P2(1)/c. researchgate.net Another zinc-citrate coordination complex, {K[Zn(C6H5O7)(H2O)]}n, was characterized as belonging to the triclinic space group P-1. researchgate.net

A selection of crystallographic data for different this compound complexes is presented in the table below, illustrating the diversity in their crystal systems and unit cell dimensions.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| C12H14O16Zn3 | Monoclinic | P2(1)/c | 6.1552(13) | 14.546(3) | 9.581(2) | 90 | 102.66(2) | 90 |

| {K[Zn(C6H5O7)(H2O)]}n | Triclinic | P-1 | 7.3487(9) | 7.5397(6) | 9.6772(8) | 76.894 | 68.260 | 65.155 |

| [Zn(H2cit)(H2O)]n | Orthorhombic | P212121 | 5.9470(4) | 10.4021(5) | 13.5773(7) | 90 | 90 | 90 |

Data sourced from various crystallographic studies of this compound complexes.

The citrate ligand, with its multiple carboxylate groups and a hydroxyl group, can coordinate to the zinc(II) ion in several ways, including monodentate, bidentate, and tridentate binding modes. researchgate.net The specific binding mode employed influences the structure of the resulting complex. In the coordination polymer [Zn(H2cit)(H2O)]n, the citrate ligand acts in a tridentate fashion, binding to the Zn(II) ion through its α-hydroxyl, α-carboxylate, and one of its β-carboxylate groups. researchgate.net In other complexes, citrate has been observed to form bidentate chelating and monodentate bonds with the zinc ion. researchgate.net The versatility of the citrate ligand allows for the formation of a wide array of this compound structures, from simple monomers to complex three-dimensional networks. researchgate.net

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. Unlike single-crystal XRD, which requires a well-formed single crystal, PXRD can be performed on a powdered sample containing a large number of small crystallites. This makes it a more accessible technique for routine analysis.

PXRD is primarily used for the identification of crystalline phases by comparing the experimental diffraction pattern to a database of known patterns. The positions and intensities of the diffraction peaks are characteristic of a specific crystalline material. For this compound, PXRD can be used to confirm the identity of a synthesized product and to check for the presence of any impurities.

Single-Crystal X-ray Diffraction for Atomic Arrangement Elucidation

Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the intricate structural details of this compound complexes. These methods provide insights into the nature of chemical bonds, the arrangement of atoms in different states, and the elemental composition, which are fundamental to understanding the compound's properties and behavior.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand-Metal Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for investigating the coordination between the citrate ligand and the zinc metal ion. The interaction is primarily observed through shifts in the vibrational frequencies of the carboxylate (COO⁻) groups of the citric acid molecule upon complexation with zinc.

In a typical analysis, the FTIR spectrum of citric acid shows a characteristic absorption band for the carbonyl group (C=O) of the carboxylic acid. When this compound is formed, the proton of the carboxylic acid is replaced by the zinc ion, leading to the formation of a metal-carboxylate bond. This results in the disappearance of the C=O stretching vibration and the appearance of two new characteristic bands:

Asymmetric stretching vibration (νₐₛ(COO⁻)) : This band typically appears in a higher frequency region.

Symmetric stretching vibration (νₛ(COO⁻)) : This band appears at a lower frequency.

The separation between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) provides valuable information about the coordination mode of the carboxylate group to the zinc ion. The presence of zinc-oxygen bonds is a key indicator of the formation of the this compound complex scienceasia.org. In studies of metal complexes with ligands containing carboxyl moieties, the shifts and changes in these bands confirm the involvement of the carboxylate groups in forming dative bonds with the metal cation chalcogen.ro. For instance, analysis of various zinc complexes has shown that a downward shift in the wavenumber of certain ligand bands indicates coordination with the zinc metal researchgate.net.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in this compound |

| O-H Stretching (from water) | 3500-3200 | Indicates the presence of hydration (crystal water) chalcogen.ro. |

| Asymmetric COO⁻ Stretching | ~1600 | Evidence of carboxylate group coordination to the Zn²⁺ ion. |

| Symmetric COO⁻ Stretching | ~1400 | Evidence of carboxylate group coordination to the Zn²⁺ ion. |

| Zn-O Stretching | ~600 | Confirms the direct bond between the zinc ion and the oxygen atoms of the citrate ligand airccse.com. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of molecules in a solution state nih.gov. While solid-state ⁶⁷Zn NMR can be used, solution-state NMR, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity and spatial arrangement of atoms within the this compound complex as it exists in a solvent mdpi.compascal-man.com.

⁶⁷Zn is the only NMR-active nucleus of zinc, but it is a low-sensitivity nucleus that produces moderately broad lines, making it suitable for studying smaller zinc complexes in symmetric environments huji.ac.il. For larger or less symmetric complexes, the signals can become too broad to be observed with high-resolution spectrometers huji.ac.il.

In the context of this compound, ¹H and ¹³C NMR would be used to:

Confirm Ligand Coordination : Upon complexation with Zn²⁺, the chemical shifts of the protons and carbons in the citrate molecule change compared to the free citric acid. These changes, particularly for the carbons and protons near the carboxylate and hydroxyl groups, confirm that these groups are the sites of interaction with the zinc ion.

Elucidate Molecular Geometry : Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine through-space proximities between different protons in the molecule. This data helps in building a 3D model of the complex in solution, revealing the conformation of the citrate ligand around the central zinc ion.

Study Dynamic Processes : NMR can monitor changes in the complex's structure over time, providing insights into its stability and reactivity in solution.

Investigations into similar zinc complexes with tridentate ligands have demonstrated the power of combining solution-state NMR with computational methods like Density Functional Theory (DFT) to distinguish between different possible isomers (e.g., mer vs. fac) and determine the most stable conformation in solution mdpi.com.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS is crucial for confirming the presence of zinc, carbon, and oxygen and, most importantly, for verifying the oxidation state of the zinc ion.

The XPS spectrum of this compound would show distinct peaks corresponding to the core-level electrons of its constituent elements.

Zinc (Zn) : The Zn 2p spectrum exhibits a characteristic doublet, Zn 2p₃/₂ and Zn 2p₁/₂, due to spin-orbit splitting. The binding energy of the Zn 2p₃/₂ peak for zinc in its +2 oxidation state is typically found around 1022 eV thermofisher.com. Symmetrical peaks with a small half-width indicate that Zn²⁺ ions are in a tetrahedral oxygen environment, dominated by Zn-O bonds icm.edu.pl. The energy separation between the two peaks is approximately 23 eV researchgate.net. Differentiating the chemical state of zinc can sometimes be difficult with XPS alone, so analysis of the X-ray induced Zn LMM Auger peaks, which show a larger chemical shift, is often recommended thermofisher.com.

Oxygen (O) : The O 1s spectrum is often deconvoluted into multiple components. A primary peak around 530-531 eV corresponds to the oxygen in the Zn-O bonds of the complex icm.edu.plresearchgate.net. Another component at a slightly higher binding energy (around 532 eV) can be attributed to oxygen in the carboxyl (C=O) or hydroxyl (C-OH) groups of the citrate ligand icm.edu.pl.

Carbon (C) : The C 1s spectrum can also be resolved into multiple peaks representing the different chemical environments of the carbon atoms in the citrate molecule, such as C-C, C-O, and O-C=O bonds.

| Element | XPS Region | Typical Binding Energy (eV) | Information Derived |

| Zinc | Zn 2p₃/₂ | ~1021.7 - 1022 | Confirms the presence of zinc and its +2 oxidation state thermofisher.comicm.edu.pl. |

| Oxygen | O 1s | ~530 - 532 | Identifies oxygen in Zn-O bonds and within the citrate ligand's functional groups icm.edu.plresearchgate.net. |

| Carbon | C 1s | ~284 - 289 | Shows the various carbon environments within the citrate molecule. |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Unique Spectral Signatures

Terahertz Time-Domain Spectroscopy (THz-TDS) has emerged as a valuable technique for characterizing the low-frequency vibrational modes of molecules, which are often associated with intermolecular interactions and collective lattice vibrations. This makes it particularly useful for identifying different crystalline forms and hydration states of a compound.

Studies on this compound have shown that THz-TDS can effectively distinguish between its hydrated and anhydrous forms. This compound dihydrate exhibits unique and prominent absorption peaks that serve as a "fingerprint" spectrum.

Two distinct absorption peaks have been identified for this compound dihydrate at 1.77 THz and 1.91 THz at room temperature iaeej.com.

In contrast, this compound anhydrate shows no characteristic absorption peaks in this region iaeej.com.

This clear spectral difference allows for the unambiguous identification and quantification of this compound dihydrate optica.orgnih.gov. As the temperature increases, the peak at 1.91 THz diminishes and eventually disappears, corresponding to the loss of water molecules. This phenomenon allows THz-TDS to be used not only for identification but also for studying the kinetics of dehydration processes iaeej.com. The distinct spectral signatures are attributed to the collective vibrational modes of the crystal lattice, which are highly sensitive to the presence of water of crystallization researchgate.net.

| Compound Form | THz Absorption Peaks (at room temp.) | Reference |

| This compound Dihydrate | 1.77 THz, 1.91 THz | iaeej.com |

| This compound Anhydrate | No distinct peaks | iaeej.com |

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for determining the thermal stability, decomposition pathways, and hydration state of this compound complexes.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Hydration State

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA is instrumental in quantifying the water of hydration and elucidating the stages of its thermal decomposition.

The thermal decomposition of this compound hydrate typically occurs in multiple, distinct stages:

Dehydration : The first stage involves the loss of water molecules. For this compound dihydrate (Zn₃(C₆H₅O₇)₂·2H₂O), this process begins at around 50°C and continues up to approximately 250°C matec-conferences.org. TGA-MS analysis has confirmed a mass loss corresponding to the dehydration of hydroxyl groups in this temperature range acs.org. The relative change in mass during this stage can be used to calculate the initial number of water molecules in the complex formula matec-conferences.org.

Decomposition of Anhydrous Citrate : Following dehydration, the anhydrous this compound begins to decompose. This second stage, occurring between approximately 250°C and 320°C, involves the breakdown of the citrate molecule into various intermediate organic salts that are often X-ray amorphous matec-conferences.org.

Final Decomposition to Zinc Oxide : The final stage of decomposition occurs at higher temperatures, typically from 320°C to 420°C. In this stage, the organic intermediates break down completely, resulting in the formation of the final stable residue, nanocrystalline zinc oxide (ZnO) matec-conferences.org. The gaseous products released during this decarboxylation process primarily include carbon dioxide (CO₂) acs.org.

The TGA curve provides quantitative data on the mass loss at each stage, allowing for a detailed analysis of the decomposition pathway and the stoichiometry of the reactions involved.

| Temperature Range (°C) | Process | Mass Loss | Resulting Products |

| 50 - 250 | Dehydration | Corresponds to loss of H₂O molecules matec-conferences.org. | Anhydrous this compound |

| 250 - 320 | Decomposition of Anhydrous Citrate | Breakdown of the organic moiety matec-conferences.org. | Amorphous organic zinc salts matec-conferences.org. |

| 320 - 420 | Final Decomposition | Further breakdown and oxidation matec-conferences.org. | Nanocrystalline Zinc Oxide (ZnO), CO₂ matec-conferences.orgacs.org. |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and determining the particle size of this compound. Studies have revealed that the morphology of this compound can be controlled and varied, often appearing as microspheres. researchgate.netresearchgate.net The surface of these microspheres can range from relatively smooth to being composed of nanosheets. scienceasia.orgresearchgate.net

The synthesis conditions, particularly the aging time, have a significant impact on the morphology. For instance, with increasing aging time, this compound particles can transform from solid microspheres to yolk-shell microspheres and eventually to hollow microspheres. researchgate.netresearchgate.net The average diameter of these spherical particles can vary, with reported sizes around 1.00 µm to 1.35 µm depending on the synthesis pathway. researchgate.net In some preparations, the morphology consists of microspheres with nanosheets on the surface. scienceasia.org

SEM analysis, often coupled with particle size distribution analysis from the images, provides quantitative data on the dimensions of the synthesized particles. For example, in the synthesis of zinc oxide nanoparticles from this compound precursors, SEM has been used to estimate average particle sizes, which can range from approximately 44 nm to over 200 nm depending on the concentration of citric acid used. naturalspublishing.com

Interactive Data Table: Morphological Evolution of this compound Microspheres with Aging Time

| Aging Time (hours) | Morphology | Average Diameter (µm) | Shell Thickness (nm) | Core Diameter (nm) |

| 0 | Solid microspheres researchgate.net | ~1.00 researchgate.net | N/A | N/A |

| 5 | Denser shells form around solid cores researchgate.net | - | ~120 researchgate.net | - |

| 8 | Yolk-shell microspheres researchgate.netresearchgate.net | ~1.25 researchgate.netresearchgate.net | ~150 researchgate.netresearchgate.net | ~500 researchgate.netresearchgate.net |

| 12 | Hollow spherical shells researchgate.netresearchgate.net | ~1.35 researchgate.netresearchgate.net | ~200 researchgate.netresearchgate.net | Disappeared researchgate.netresearchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure and nanostructure of this compound and its derivatives. TEM analysis complements SEM by offering insights into the interior of the particles. For instance, TEM has been used to confirm the solid and dense interior of newly formed this compound microspheres and to visualize the evolution to yolk-shell and hollow structures. researchgate.net

In the context of materials synthesized from this compound, such as zinc oxide nanoparticles, TEM is crucial for determining the size, shape, and crystallinity of the resulting nanostructures. nih.gov TEM images can reveal well-defined two-dimensional nanosheets and confirm the formation of hexagonal wurtzite crystal structures. researchgate.netresearchgate.net The technique allows for the measurement of particle sizes at the nanoscale, with studies reporting sizes ranging from a few nanometers to over 50 nm. nih.gov Selected area electron diffraction (SAED) patterns obtained during TEM analysis can further confirm the crystalline nature of the material. nih.gov

Dynamic Light Scattering (DLS) for Particle Size Distribution in Colloidal Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the particle size distribution of small particles in a suspension. horiba.comyoutube.com It determines the hydrodynamic diameter of particles, which is the size of a hypothetical sphere that diffuses at the same rate as the particle being measured. youtube.commdpi.com This technique is particularly well-suited for submicron particles. horiba.com

In the context of this compound and related systems, DLS is employed to analyze the size distribution of nanoparticles in colloidal suspensions. For example, in studies involving zinc oxide nanoparticles, which can be synthesized from this compound, DLS has been used to determine the particle size distribution, with ranges observed from 30 nm to over 250 nm. mdpi.comresearchgate.net The results from DLS provide a z-average particle size and a polydispersity index (PDI), which indicates the breadth of the size distribution. youtube.com It is important to note that the hydrodynamic diameter measured by DLS is influenced by the solvent layer and any surface coatings, and thus may differ from the particle size determined by microscopic techniques like SEM or TEM. mdpi.com

Zeta Potential Measurements for Surface Charge Properties

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of colloidal dispersions. nih.gov The measurement of zeta potential is crucial for understanding the surface charge properties of this compound and related nanoparticles in aqueous media.

For instance, coating zinc oxide nanoparticles with citrate results in a significant shift of the zeta potential to negative values, such as from +28.8 mV to -43.0 mV and from +26.3 mV to -39.2 mV for different ZnO particle sizes. nih.gov This indicates that the highly negatively charged citrate electrostatically attracts to the positively charged surface of the ZnO nanoparticles, modifying their surface charge. nih.gov The magnitude of the zeta potential, whether positive or negative, is indicative of the colloidal stability; absolute values greater than 25-30 mV generally suggest good stability. nih.gov The zeta potential can be influenced by the concentration of ions in the solution, as the presence of excess free ions can alter the surface charge of the particles. researchgate.net

Interactive Data Table: Zeta Potential of Citrate-Coated Zinc Oxide Nanoparticles

| Nanoparticle | Zeta Potential (Uncoated) | Zeta Potential (Citrate-Coated) |

| ZnO (smaller size) | +28.8 mV nih.gov | -43.0 mV nih.gov |

| ZnO (larger size) | +26.3 mV nih.gov | -39.2 mV nih.gov |

Coordination Chemistry and Chelation Mechanisms of Zinc Citrate

Chelate Ring Formation and Stability in Zinc-Citrate Systems

The chelation of zinc by citrate (B86180) involves the formation of stable ring structures, known as chelate rings. This process is entropically favored as multiple coordination sites on a single citrate ligand bind to the zinc ion, displacing several water molecules. nih.gov The stability of these zinc-citrate complexes is a critical factor in their function.

The formation of zinc-citrate complexes is a result of the borderline Lewis acid character of Zn(II), which allows it to form stable complexes with ligands containing moderately polarizable donor atoms like nitrogen and oxygen. kcl.ac.uk Citrate, with its multiple carboxyl and hydroxyl groups, acts as an effective chelating agent for zinc. nih.govkcl.ac.uk The stability of these complexes is influenced by the chelate effect, where the formation of a ring structure enhances thermodynamic stability. nih.govmdpi.com

The stability of zinc-citrate complexes can be quantified using stability constants (log K). These constants are influenced by factors such as pH and ionic strength. researchgate.net Potentiometric titrations have been employed to determine the stability constants for various zinc-citrate species. For instance, at an ionic strength of 0.15 M in NaCl, the log β value for the [Zn(Cit)]⁻ complex has been determined. researchgate.net The stability of these complexes is crucial for maintaining the solubility and bioavailability of zinc in various environments. tandfonline.comfrontiersin.org

A study using potentiometric titrations identified several dominant Zn(II)-Citrate complexes and determined their stability constants at varying ionic strengths. The speciation model confirmed the presence of species such as [Zn(Cit)]⁻, [Zn(HCit)], [Zn₂(Cit)₂(OH)₂]⁴⁻, and [Zn(Cit)₂]⁴⁻. researchgate.net

Interactive Data Table: Stability Constants of Selected Zinc-Citrate Species

| Complex Species | log β (at I = 0.15 M NaCl) |

| [Zn(Cit)]⁻ | ~4.5 |

| [Zn(HCit)] | ~3.0 |

Note: Stability constants can vary based on experimental conditions such as temperature and the specific ionic medium used.

Multimodal Coordination of Citrate Ligand to Zinc(II) Ions

The citrate ligand is a versatile chelator due to its ability to coordinate with metal ions in multiple ways. tandfonline.com It possesses three carboxyl groups and one hydroxyl group, all of which can participate in binding to a Zn(II) ion. This multimodal coordination leads to the formation of various complex structures. researchgate.netconsensus.app

In one common coordination mode, the citrate ligand acts as a tridentate chelator, binding to the zinc ion through its α-hydroxyl group, α-carboxylate group, and one of its β-carboxylate groups. tandfonline.comresearchgate.net This results in an octahedral coordination environment around the Zn(II) ion, with the remaining coordination sites often occupied by water molecules or atoms from adjacent citrate ligands. tandfonline.com X-ray crystallography studies have confirmed this tridentate coordination in the complex [Zn(H₂cit)(H₂O)]n. tandfonline.comresearchgate.net

Another possibility is bidentate chelation, where citrate binds to the zinc ion through two of its functional groups. For example, the zinc ion can be chelated by two oxygen atoms from different carboxylate groups. nih.gov The specific coordination mode is influenced by factors such as pH and the stoichiometry of the reactants. researchgate.net Infrared (IR) spectroscopy can be used to distinguish between different coordination modes, as the stretching frequencies of the carboxylate groups are sensitive to their bonding environment. researchgate.netphytojournal.com

In some structures, citrate can even act as a quadridentate ligand, coordinating to three different Zn(II) ions, leading to the formation of polymeric chains. ccspublishing.org.cn This versatility in coordination allows for the formation of a wide array of zinc citrate complexes with different structural and chemical properties. researchgate.netconsensus.app

Influence of pH on this compound Speciation and Interconversion in Solution

At low pH values (around 1.5–3.0), the diprotonated citrate species (H₂cit⁻) is prevalent, leading to the formation of complexes like [Zn(H₂cit)(H₂O)]n. tandfonline.comresearchgate.net As the pH increases, the citrate ligand becomes progressively deprotonated, allowing for the formation of different complex species. asm.org

Computer modeling studies have shown that in a specific pH range, most of the soluble zinc is complexed with citrate. nih.gov For example, in a solution containing zinc and excess citric acid, the distribution of zinc-citrate species changes significantly with pH. At a pH of around 4.5, the species Zn(HCit)⁻ may be the most abundant electroactive form. researchgate.net

The interconversion between different this compound complexes is a dynamic process governed by the solution's pH. researchgate.netacs.org For instance, potentiometric studies have identified various species such as ZnCit⁻, ZnHCit, ZnCitOH²⁻, Zn(Cit)₂⁴⁻, and the dimeric species (Zn)₂(Cit)₂(OH)₂⁴⁻, with their formation being significant in different pH ranges. unime.it The solubility of this compound is also pH-dependent, generally decreasing as the pH increases. nih.govmdpi.com

Interactive Data Table: Predominant Zinc-Citrate Species at Different pH Ranges

| pH Range | Predominant Species |

| Acidic (e.g., pH 3.5-6.5) | ZnTar, Zn(Tar)₂ |

| Neutral to Alkaline (e.g., pH > 6.5) | ZnTar(OH)₂, (Zn)₂(Tar)₂(OH)₂, (Zn)₂(Tar)₂(OH)₃ |

| Note: "Tar" refers to tartrate in this specific study, but illustrates the principle of pH-dependent speciation applicable to citrate. |

Comparative Chelation Studies with Other Organic Ligands

The chelating ability of citrate for zinc has been compared with that of other organic ligands to understand its relative effectiveness. These studies often involve comparing the stability constants of the respective metal-ligand complexes.

In comparison with other organic acids like tartaric acid and malic acid, citrate generally forms more stable complexes with Zn(II). unime.it This is attributed to the strong binding ability of the citrate ion. unime.it For instance, the stability constants for Zn(II)-citrate species are significantly higher than those for Zn(II)-tartrate species under similar conditions. unime.it

However, when compared to very strong chelating agents like ethylenediaminetetraacetic acid (EDTA), citrate is a weaker chelator. nih.govcdnsciencepub.com The stability constants for metal-EDTA complexes are generally much higher than for metal-citrate complexes. cdnsciencepub.com This is due to the higher number of donor atoms and the formation of more chelate rings with EDTA. nih.gov

Studies comparing this compound with zinc gluconate have found them to have comparable absorption, suggesting similar bioavailability under certain conditions. nih.govmdpi.com In contrast, zinc glycinate (B8599266) has been shown to have higher bioaccessibility than zinc sulfate. nih.gov The stability of the zinc complex plays a role in its bioavailability; for example, a high stability constant for Zn-glycine chelate may lead to higher exchangeable zinc concentrations in soil compared to the less stable Zn-citrate complex. mdpi.com

The choice of ligand can significantly impact the properties and applications of the resulting zinc complex. While strong chelators like EDTA are effective at binding metals, weaker chelators like citrate can be more suitable for applications where the release of the metal ion is desired. cdnsciencepub.comasm.org

Computational and Theoretical Investigations of Zinc Citrate

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for investigating the molecular and electronic characteristics of zinc citrate (B86180). It has been instrumental in modeling the coordination complexes formed between Zn(II) and citrate at various molar ratios. researchgate.net Theoretical data derived from DFT calculations predict that the coordination of Zn(II) to citrate induces a conformational change, resulting in a distorted tetrahedral geometry around the zinc ion in the gas phase. researchgate.net

DFT calculations have been successfully used to model the bonding and vibrational spectra of zinc citrate. researchgate.netresearchgate.net Theoretical infrared (IR) spectra for the zinc-citrate complex in water have been calculated, focusing on the 1700 cm⁻¹ to 1250 cm⁻¹ region, which corresponds to the stretching modes of the carboxylate group. researchgate.net These calculations show that citrate can form both bidentate chelating and monodentate bonds with the Zn²⁺ ion. researchgate.net The type of bonding influences the vibrational spectra, with bidentate bonds leading to antisymmetric stretching modes at lower wavenumbers and monodentate bonds resulting in modes at higher wavenumbers. researchgate.net The most stable configurations involve bonds with multiple carboxylate groups and occasionally the hydroxyl group of the citrate molecule. researchgate.net

Theoretical predictions also indicate that the binding of Zn(II) to the oxygen atoms of the carboxylate groups would cause a shift in the carboxylate stretching peaks to higher energy, a finding that aligns with experimental data from Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net This agreement between theoretical and experimental spectra confirms the binding of Zn(II) to the carboxylate groups. researchgate.net

| Bonding Type | Spectral Region | Effect on Wavenumber |

|---|---|---|

| Bidentate Chelating | Antisymmetric Stretching Modes | Lower Wavenumber |

| Monodentate | Antisymmetric Stretching Modes | Higher Wavenumber |

The interaction between citrate and zinc cations is a primary focus of DFT studies. These investigations reveal that citrate's three carboxylate groups are key to its coordination with Zn(II). researchgate.net The most stable structures are those where multiple carboxylate groups, and sometimes the hydroxyl group, are involved in bonding with the zinc ion. researchgate.net DFT modeling has identified as many as 35 different conformers for the zinc-citrate complex, highlighting the complexity of their interaction. researchgate.net

Studies have also explored the thermodynamics of these interactions. For instance, the complexation energy for this compound has been calculated to be -261.6 kcal/mol, indicating a strong and favorable interaction. mdpi.com This is significantly higher than for other zinc complexes with anions like hydroxide, carbonate, or oxalate (B1200264). mdpi.com The nature of the Sn–O and Sn ← O bonds in a related tin(IV) citrate complex has been investigated using Natural Bond Orbital (NBO) analysis and Bader's Atoms in Molecules (AIM) theory, providing a template for understanding similar bonds in this compound. researchgate.net

Quantum-Chemical Calculations for Reaction Mechanisms

Quantum-chemical calculations have been employed to model the reaction mechanisms involved in the formation of zinc-containing compounds. For example, the synthesis of zinc sulfide (B99878) (ZnS) thin films using trisodium (B8492382) citrate as a complexing agent has been studied using the semiempirical method RM7. lpnu.ua These calculations help to understand the formation of soluble complexes like [Zn(C₆H₅O₇)]⁻, which occurs after adding the complexing agent to the zinc salt solution. lpnu.uaresearchgate.net Such studies are crucial for elucidating the step-by-step chemical reactions in aqueous solutions. lpnu.uaresearchgate.net

While direct quantum-chemical studies on the reaction mechanisms of this compound synthesis are not extensively detailed in the provided results, the methodologies used for similar systems are well-established. For instance, various quantum chemical methods are benchmarked for modeling enzyme reaction mechanisms, which can be analogous to the formation of metal complexes. peerj.com These methods include ab initio, semi-empirical, and DFT approaches, with comparisons showing that methods like MP2 and SCS-MP2 can provide results similar in quality to the high-level CCSD(T) method for reaction energies. peerj.com

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and related zinc complexes in solution. rsc.orgnd.edu Ab initio MD simulations have been used to study the hydration shell structure and dynamics of aqueous Zn²⁺, revealing that while the hexacoordinated Zn(H₂O)₆²⁺ is dominant, there is a notable presence of the pentacoordinated Zn(H₂O)₅²⁺ complex. mdpi.com These simulations can track solvent exchange events around the zinc ion in molecular detail. mdpi.com

Although specific MD simulations focusing solely on this compound in solution were not found in the search results, the techniques are readily applicable. For instance, MD simulations have been used to study the interaction of citric acid with hydroxyapatite (B223615) surfaces in an aqueous environment, showing that citrate can bind strongly to calcium ions. researchgate.net Similar simulations could elucidate the behavior of this compound in solution, including its hydration, aggregation, and interaction with other molecules. rsc.org

Ab Initio Methods for Isotope Fractionation Studies

Ab initio calculations are powerful tools for studying isotope fractionation, and they have been applied to zinc complexed with citrate. kyoto-u.ac.jpdntb.gov.ua These studies calculate the zinc isotope effect in aqueous citrates, malates, and phosphates. kyoto-u.ac.jp The calculations show that at neutral to alkaline pH, phosphates preferentially concentrate the heavier ⁶⁶Zn isotope over ⁶⁴Zn, while zinc citrates and malates show less fractionation. kyoto-u.ac.jp

The methodology involves optimizing the structures of zinc species for ⁶⁴Zn, calculating the intramolecular vibrational frequencies, and then repeating the frequency calculations for ⁶⁶Zn in the same molecular structure. kyoto-u.ac.jp The difference in the calculated vibrational frequencies allows for the determination of the isotope fractionation factor (ln β). kyoto-u.ac.jp These theoretical studies are crucial for interpreting experimental data on zinc isotope fractionation in natural systems like plants and soils, where citrate is a common complexing agent. kyoto-u.ac.jpacs.org

| pH Range | Zn Species | ln β value (%) | Isotopic Preference |

|---|---|---|---|

| Low pH (<5) | All species | 3.26 - 3.47 | Tightly grouped |

| Neutral pH | Major phosphate (B84403) species | 4.3 - 4.4 | Enrichment of heavy Zn |

| Zn citrates and malates | ~3.5 | Less fractionation |

Applications of Machine Learning in this compound-Related Materials Design

Machine learning (ML) is an emerging tool in materials science, with applications in the design of zinc-related materials. rsc.orgrsc.org While direct applications of ML to this compound are not explicitly detailed, the framework exists for such studies. ML models, often combined with high-throughput DFT computations, can predict the properties of materials and accelerate the discovery of new ones. nih.govosti.gov

For example, ML has been used to design interface layers for zinc-ion batteries by analyzing the relationship between structure and stability across thousands of candidates. rsc.orgrsc.org In another application, a universal ML framework was developed to predict the formation energies of point defects in zinc blende semiconductors. nih.govosti.gov These approaches could be adapted to predict the properties of this compound-based materials, such as their stability, reactivity, or potential use in various applications. ML can screen vast chemical spaces to identify promising candidates for new materials with desired functionalities. researchgate.net

Analytical Methodologies for Chemical Detection and Quantification

Spectrophotometric and Colorimetric Assays for Zinc and Citrate (B86180) in Complex Matrices

Spectrophotometric and colorimetric methods are widely used for the quantification of zinc and citrate due to their simplicity, speed, and cost-effectiveness. These methods rely on the formation of a colored complex between the analyte and a specific reagent, with the intensity of the color being proportional to the analyte's concentration.

For zinc determination, a common method involves the use of zincon (B94326), which forms a colored complex with zinc ions. The determination of both zinc and copper can be achieved using a multi-syringe flow injection analysis (MSFIA) system with a long liquid waveguide capillary cell for enhanced sensitivity. core.ac.uk The method is based on the colorimetric reaction with zincon at different pH values for each ion. core.ac.uk Another approach utilizes reagents like 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)-phenol (5-Br-PAPS), which forms a red chelate complex with zinc. spectrum-diagnostics.comnih.gov This method can be adapted for rapid determination in complex matrices like animal feed and pet food by using an ion masking formula to prevent interference from other metals. nih.gov Other reagents used for the spectrophotometric determination of zinc include 2-benzoylpyridine (B47108) thiosemicarbazone (BPT) jocpr.com and 8-hydroxyquinoline. researchgate.net

The determination of citrate can also be performed using spectrophotometric methods, often involving enzymatic reactions that produce a colored product. While specific spectrophotometric assays for citrate in the context of zinc citrate analysis are less commonly detailed, the principle remains the same: a reaction that generates a chromophore, allowing for quantification. In some cases, masking agents like sodium citrate are used to prevent interference from other ions during the analysis of other substances, highlighting the need for careful method selection to avoid matrix effects. core.ac.uknih.gov

Chromatographic Techniques for Zinc Speciation

Chromatographic techniques are essential for zinc speciation, which is the identification and quantification of the different chemical forms of zinc in a sample. psu.edu This is particularly important for understanding the bioavailability and metabolic fate of zinc from supplements like this compound. High-performance liquid chromatography (HPLC) coupled with an element-specific detector is a powerful tool for this purpose. psu.edu Various chromatographic modes can be employed, including anion-exchange and size-exclusion chromatography. nih.gov

Size Exclusion Chromatography Coupled with Inductively Coupled Plasma-Mass Spectrometry (SEC-ICP-MS)

Size Exclusion Chromatography (SEC) separates molecules based on their size. When coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), it becomes a highly sensitive and selective technique for determining the molecular weight distribution of zinc species. researchgate.netdtu.dkdoi.org ICP-MS is a preferred detection method for elemental analysis due to its high sensitivity, selectivity, and ability to provide isotopic information. researchgate.netdtu.dk

SEC-ICP-MS has been successfully applied to analyze zinc speciation in various biological and food matrices, such as plant tissues, infant formula, and fish feed. researchgate.netdtu.dkucm.esnih.gov In these studies, the technique allows for the separation and quantification of zinc bound to different molecules, such as proteins and low-molecular-weight ligands. ucm.esescholarship.org For instance, research on infant formula revealed that zinc is primarily associated with low-molecular-weight compounds. ucm.es Similarly, in fish feed, SEC-ICP-MS analysis identified several zinc-containing peaks with different molecular weights. dtu.dknih.gov

The following table summarizes the findings of a study on zinc speciation in fish feed using SEC-ICP-MS.

Table 1: Zinc Species in Fish Feed by SEC-ICP-MS

| Peak Number | Molecular Weight Range (kDa) | Relative Abundance (%) |

|---|---|---|

| 1 | ≥600 | 1-6 |

| 2 & 3 | 32 to 17 | 1-6 |

| 4 | 17 to 1.36 | 84-95 |

Data sourced from a study on zinc speciation in fish feed. dtu.dknih.gov

Advanced Spectroscopic Methods for Quantification

Advanced spectroscopic techniques offer novel ways to quantify this compound, often with high specificity and the ability to analyze samples with minimal preparation.

Terahertz Time-Domain Spectroscopy (THz-TDS) in Foodstuff Matrices

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging non-destructive analytical technique that utilizes the unique absorption spectra of molecules in the terahertz frequency range (0.1–10 THz). researchgate.netmdpi.com This method has shown significant potential for the quantitative analysis of this compound in food matrices like flour and milk powder. researchgate.netnih.gov

In a study investigating the detection of this compound in flour and milk powder mixtures, THz-TDS was used to measure samples with varying concentrations of this compound. researchgate.netnih.govresearchgate.net By establishing a partial least squares (PLS) model based on the absorption coefficient data, a high degree of accuracy in predicting this compound content was achieved. researchgate.netnih.gov The results demonstrated an excellent agreement between the predicted and experimental values, indicating the reliability of THz-TDS for quantitative analysis in complex food mixtures. nih.gov

Below is a table summarizing the performance of the PLS model for this compound quantification using THz-TDS.

Table 2: Performance of PLS Model for this compound Quantification using THz-TDS

| Matrix | R² | Root Mean Square Error (RMSE) |

|---|---|---|

| Flour | 0.999 | 0.14% |

| Milk Powder | 0.999 | 0.20% |

Data sourced from a study on THz spectroscopy detection of this compound. nih.gov

MALDI Mass Spectrometry Imaging for Spatial Distribution Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological tissue sample. uwo.cauniovi.es This method has been successfully employed to simultaneously detect and image zinc and its related metabolites, including citrate, in tissues. nih.govacs.orgacs.org

In the context of prostate tissue analysis, MALDI-MSI has enabled the simultaneous spatial detection of zinc (in the form of ZnCl₃⁻), citrate, and aspartate. nih.govacs.orgacs.org The reliability of this detection was validated by comparing the results with those obtained from laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) on adjacent tissue sections. nih.govacs.org This capability is particularly valuable for studying the metabolic pathways involving zinc and citrate. nih.gov Research has shown a significant correlation between the spatial distributions of zinc and citrate in tissue samples. nih.govacs.org

Titrimetric Methods for Purity and Content Determination

Titrimetric methods, particularly complexometric titrations, are standard procedures for determining the purity and zinc content of this compound. proquest.comtitrations.info These methods are often cited in pharmacopeial monographs and are valued for their accuracy and reliability. scienceasia.orgscribd.com

The most common titrimetric method for zinc is complexometric titration with ethylenediaminetetraacetic acid (EDTA). proquest.comtitrations.infoegyankosh.ac.in The reaction involves the formation of a stable, water-soluble complex between the zinc ions and EDTA. titrations.info The endpoint of the titration is typically detected using a metallochromic indicator, which changes color when all the zinc has been complexed by the EDTA.

Common indicators for zinc titration with EDTA include Eriochrome Black T and Xylenol Orange. proquest.comtitrations.infoegyankosh.ac.inlcms.cz The titration is usually performed in a buffered solution at a specific pH to ensure the quantitative formation of the Zn-EDTA complex and the sharp color change of the indicator. proquest.comtitrations.info For instance, when using Eriochrome Black T, the solution is buffered to pH 10, and the color change at the endpoint is from wine-red to blue. titrations.infoscienceasia.orgegyankosh.ac.in With Xylenol Orange at pH 5.5, the color change is from pink to yellow. proquest.com

The purity of this compound can be determined by titrating a known weight of the sample with a standardized EDTA solution. scienceasia.orgscribd.com The zinc content can then be calculated from the volume of EDTA consumed. titrations.info

Applications of Zinc Citrate in Materials Science and Industrial Chemistry

Zinc citrate (B86180), a zinc salt of citric acid, has emerged as a versatile compound in the fields of materials science and industrial chemistry. Its utility extends from being a precursor in the synthesis of advanced inorganic materials to acting as a functional additive in polymer science. The unique chemical structure and decomposition properties of zinc citrate allow for the controlled fabrication of materials with specific morphologies and properties.

Fundamental Biochemical and Cellular Interactions in Vitro and Mechanistic Focus

Interaction with Zinc-Dependent Enzymes and Peptidases

Zinc citrate's interaction with zinc-dependent enzymes is primarily characterized by the citrate (B86180) molecule's ability to act as a competitive inhibitor. This is achieved by engaging with the enzyme's active site, specifically targeting the catalytic zinc ion essential for the enzyme's function.

Citrate acts as a competitive inhibitor of the zinc-dependent peptidase, Carboxypeptidase A (CPA). nih.govnih.gov This inhibition is a result of the citrate molecule directly competing with the enzyme's natural substrates. High-resolution X-ray diffraction and enzyme kinetics studies have elucidated the mechanism of this interaction. The citrate molecule binds to the active site of CPA, inducing a conformational change that mimics the state the enzyme would adopt when bound to a substrate. nih.govnih.gov

In this inhibitory complex, the citrate molecule adopts an extended conformation. One half of the molecule directly interacts with and chelates the catalytic zinc ion (Zn²⁺), while the other half occupies the S1′ hydrophobic specificity pocket of the enzyme. nih.govnih.gov This binding mode is distinct from that of typical substrates like phenylalanine or peptidomimetic inhibitors such as benzylsuccinic acid. nih.govnih.gov The interaction involves the formation of polar contacts between the functional groups of citrate and key residues within the enzyme's active site, including Arg127, Glu270, Asn144, Arg145, and Tyr248. nih.gov The affinity of citrate for the enzyme, indicated by its inhibition constant (Ki), is weaker than potent inhibitors but comparable to that of simple amino acids, suggesting it can effectively compete for the zinc-binding site in biological contexts. nih.gov

A key aspect of the inhibitory action of citrate on zinc-dependent enzymes is its ability to chelate the catalytic zinc ion. nih.govresearchgate.net In the case of Carboxypeptidase A, the enzyme's catalytic zinc ion is normally coordinated by three protein residues and a water molecule, which is displaced when a substrate binds. nih.gov Citrate effectively displaces this water molecule and binds directly to the zinc ion within the enzyme's active site. nih.govresearchgate.net

This chelation is a crucial mechanism for inhibition because the zinc ion is fundamental to the catalytic action of metalloproteases like CPA. nih.gov By binding to the zinc, citrate prevents the ion from participating in the hydrolysis of the peptide bond of the substrate. nih.govresearchgate.net This ability to chelate catalytic zinc ions is not unique to CPA and serves as a model for how citrate-containing molecules might interact with other physiologically relevant zinc-dependent proteases. nih.govnih.gov This mechanism is also exploited in therapeutic strategies aiming to inhibit metalloproteases. nih.govresearchgate.net

Table 1: Interaction of Citrate with Carboxypeptidase A Active Site

| Interacting Moiety | Enzyme Component/Residue | Type of Interaction | Reference |

|---|---|---|---|

| Citrate Molecule | Catalytic Zinc Ion (Zn²⁺) | Chelation / Coordination | nih.govnih.gov |

| Citrate Molecule | S1' Hydrophobic Pocket (Asn144, Arg145, Tyr248) | Docking / Hydrophobic Interaction | nih.gov |

| Citrate Molecule | Arg145 | Ion Pair Formation | nih.gov |

| Citrate Molecule | Tyr248 | Hydrogen Bond | nih.gov |

Modulation of Cellular Processes in In Vitro Systems

In vitro studies using cell cultures have demonstrated that both zinc and citrate can independently modulate key cellular processes, particularly within the immune system. These studies highlight distinct effects on T cell populations and their cytokine production.

In mixed lymphocyte cultures (MLC), which model allogeneic immune reactions, both zinc and citrate have been shown to influence T cell activation and differentiation. nih.govresearchgate.net Studies have revealed that both zinc and citrate can reduce the presence of pro-inflammatory T helper (Th) cells, specifically Th1 and Th17 populations. nih.govresearchgate.net

However, their effects on regulatory T cells (Tregs) are opposing. While zinc supplementation tends to increase the number of Tregs, citrate has been observed to reduce them. nih.govresearchgate.net Zinc supplementation in MLC has been associated with an increased induction and stabilization of CD4+CD25+Foxp3+ and CD4+CD25+CTLA-4+ T cells. researchgate.net This effect is linked to zinc's ability to upregulate the transcription factor Foxp3, which is crucial for Treg development. researchgate.netdovepress.com Conversely, the reduction in Tregs by citrate suggests a different regulatory pathway. nih.govresearchgate.net It was also noted that citrate can impair the uptake of zinc by cells, indicating that these two substances regulate T cell functions through independent mechanisms. nih.govresearchgate.net

The regulation of cytokine expression by zinc and citrate has been investigated in cell culture systems, particularly in the context of T cell responses. Both zinc and citrate have been found to reduce the expression of interferon-gamma (IFNγ), a key pro-inflammatory cytokine produced by Th1 cells, in allogeneically stimulated mixed lymphocyte cultures. nih.govresearchgate.net

However, their effects diverge under different stimulation conditions. For instance, after superantigen stimulation, IFNγ production was decreased by citrate but was actually increased by zinc. nih.govresearchgate.net Zinc supplementation has been shown to significantly reduce the production of another pro-inflammatory cytokine, IL-17, which is produced by Th17 cells. dovepress.com This is thought to occur through zinc's inhibitory effect on the IL-6/STAT3 signaling pathway, which is important for Th17 cell development. dovepress.com The modulation of these cytokines underscores the independent immunoregulatory roles of zinc and citrate. nih.govresearchgate.net

Table 2: In Vitro Effects of Zinc and Citrate on T Cells and Cytokines

| Substance | Effect on Th1 / Th17 Cells | Effect on Regulatory T cells (Tregs) | Effect on IFNγ Expression (in MLC) | Reference |

|---|---|---|---|---|

| Zinc | Reduction | Increase | Reduction | nih.govresearchgate.netdovepress.com |

| Citrate | Reduction | Reduction | Reduction | nih.govresearchgate.net |

Influence on Crystal Growth of Inorganic Salts (Non-Biological Contexts)

In non-biological settings, citrate has been identified as an inhibitor of crystal growth for various inorganic salts. This property is relevant in contexts such as preventing salt damage in porous building materials. Additives like citrate can alter the surface properties of growing crystals, which in turn affects nucleation, growth rate, and the final shape of the crystals. nih.gov

Studies have shown that citrate can control the crystallization of salts like sodium sulfate. nih.gov While effective, its inhibitory effect on crystal growth has been noted in some studies to be less pronounced than that of other inhibitors like phosphocitrate. nih.gov The mechanism of inhibition generally involves the additive adsorbing onto specific faces of a growing crystal, which slows down its growth rate. nih.gov In the context of this compound specifically, controlling conditions like pH is critical for producing uniform crystal particles. For instance, maintaining a pH between 4.1 and 4.5 is optimal for creating homogenous this compound crystals. mdpi.comencyclopedia.pub This demonstrates that while citrate itself is an inhibitor, the formation of this compound crystals can be precisely controlled. Research on calcium oxalate (B1200264), a major component of kidney stones, also highlights that citrate can suppress crystallization. researchgate.net Interestingly, zinc ions have a dual role in this system, sometimes slowing crystal growth and at other times altering the crystal surface in a way that could promote new growth. uh.edu

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Carboxypeptidase A |

| Phenylalanine |

| Benzylsuccinic acid |

| Zinc |

| Citrate |

| Interferon-gamma (IFNγ) |

| Interleukin-17 (IL-17) |

| Sodium sulfate |

| Phosphocitrate |

Impact on Calcium Oxalate Crystal Morphology and Growth Kinetics

This compound's influence on the formation of calcium oxalate (CaOx) crystals, the primary component of most kidney stones, is a subject of significant research. The interactions are complex, involving both the zinc cation (Zn²⁺) and the citrate anion, which are known modulators of CaOx crystallization.

The morphological changes induced by zinc are distinct. In synthetic urinary medium, the presence of zinc ions leads to the formation of more rounded COM particles. researchgate.netcore.ac.uk Atomic force microscopy has provided a more detailed view of this process, revealing that zinc ions uniquely truncate the height of layers on the (100) face of the crystal. acs.org This action affects the morphology of surface features and the kinetics of layered growth. acs.org

Citrate, on the other hand, is a well-established inhibitor of CaOx crystallization. nih.govphysiology.org It functions by chelating calcium ions, which reduces the supersaturation of the solution, and by directly interacting with the crystal surfaces to inhibit nucleation, growth, and aggregation. physiology.org Citrate's presence leads to the formation of smaller CaOx crystals. nih.gov It has a predominant effect on the crystal morphology, and its influence can even override the effects of other substances present in the solution. nih.gov When combined, the effects of zinc and citrate on COM crystal morphology can be additive, leading to poorly formed facets. physiology.org

The table below summarizes the observed effects of zinc ions and citrate on calcium oxalate crystal characteristics based on in vitro research findings.

| Modulator | Effect on Growth Kinetics | Effect on Crystal Morphology | Primary Mechanism |

| Zinc Ions (Zn²⁺) | Reduces the rate of crystal growth. acs.org | Induces more rounded particles. researchgate.netcore.ac.uk Truncates layer height on the (100) face. acs.org | Surface interaction with crystal faces. acs.org |

| Citrate | Inhibits nucleation, aggregation, and growth. nih.govphysiology.org | Leads to smaller crystals. nih.gov | Complexation with calcium ions; direct inhibition at crystal surfaces. physiology.org |

Encapsulation and Release Kinetics in Non-Biological Delivery Systems

Encapsulation in Whey Protein Nanoparticles (In Vitro Release)

Whey protein isolate (WPI) has been effectively utilized as a nanocarrier for this compound, aiming to enhance its stability and control its release. scialert.net The encapsulation process typically involves methods like pH cycling, which allows for the efficient loading of this compound into the whey protein nanoparticles. scialert.netresearchgate.net

Research demonstrates a very high encapsulation efficiency (EE) for this compound in WPI nanoparticles. scialert.netresearchgate.net Studies have reported EE values ranging from 96.31% to as high as 99.79%, indicating that whey protein has a strong ability to bind zinc. scialert.net The amount of this compound used during formulation can influence both the encapsulation efficiency and the size of the resulting nanoparticles. scialert.netresearchgate.net For instance, one study found that as the concentration of this compound increased, the encapsulation efficiency slightly decreased, although it remained high. scialert.net The particle size of the zinc-loaded nanoparticles has been observed to increase with higher amounts of encapsulated zinc. researchgate.net The prepared nanoparticles typically exhibit an almost spherical morphology. researchgate.net

The in vitro release kinetics of zinc from these whey protein nanoparticles have been studied using simulated digestive fluids. There are some differing findings in the literature regarding the release profile in acidic conditions. One study reported that the zinc release rate was low in simulated gastric fluid (SGF) but high in simulated intestinal fluid. researchgate.net Conversely, another study found that zinc was highly released from the prepared nanoparticles in acidic media at a pH of 1.2. scialert.netresearchgate.net This suggests that the specific formulation and preparation methods, such as pH cycling versus desolvation, may play a significant role in the release characteristics. scialert.net

The data below, from a study using a pH cycling method, details the characteristics of whey protein nanoparticles loaded with varying concentrations of this compound. scialert.net

| This compound Concentration (mM per gram WPI) | Encapsulation Efficiency (%) | Average Particle Size (nm) | Polydispersity Index (PdI) |

| 7 | 99.79 | 141.9 | 0.157 |

| 14 | 98.15 | Not Reported | Not Reported |

| 28 | 96.31 | Not Reported | Not Reported |

Environmental Chemistry and Biogeochemical Cycling

Zinc Isotope Fractionation upon Complexation with Citrates in Environmental Systems

The analysis of stable zinc isotopes has emerged as a powerful tool for tracing the biogeochemical pathways of zinc in the environment. Isotope fractionation, the relative partitioning of heavier and lighter isotopes, occurs during chemical and biological processes. The complexation of zinc with citrate (B86180) is one such process that induces isotopic fractionation.

Research employing ab initio calculations has explored the chemical isotope effect when zinc complexes with various organic ligands, including citrate, which is relevant in plant and soil systems. nih.gov These studies predict that the complexation process is not isotopically neutral and that the distribution of zinc isotopes (e.g., ⁶⁶Zn and ⁶⁴Zn) will differ between the free zinc ion and the zinc-citrate complex. nih.gov

Theoretical calculations suggest that in neutral to alkaline environments, the heavier zinc isotopes are preferentially enriched in complexes with certain ligands found in plants, such as citrates and malates. nih.gov Specifically, calculations predict that in the leaves and shoots of plants, where citrates are concentrated, there will be an enrichment of heavier zinc isotopes compared to the roots, which tend to concentrate phosphates. nih.gov This fractionation is estimated to be around one per mil. nih.gov This theoretical framework suggests that the formation of zinc-citrate complexes in biological systems plays a significant role in the isotopic distribution of zinc observed in different plant tissues and, by extension, in the surrounding soil environment as plants decay and release these complexes. nih.gov The study of such fractionation patterns can serve as a tracer for understanding zinc's mobility and bioavailability in soils. nih.gov

While direct experimental data on zinc isotope fractionation solely by citrate in purely environmental systems is specific, studies on analogous systems provide insight. For example, research on complexation with other ligands like phytosiderophores shows a preferential partitioning of isotopically heavy zinc into the complexed form. researchgate.netnih.gov The extent of this fractionation often correlates with the stability of the complex formed. researchgate.netnih.gov

Table 1: Predicted Zinc Isotope Fractionation in Plant Systems

This table summarizes the predicted relative enrichment of heavy zinc isotopes (⁶⁶Zn) in different parts of a plant based on the dominant complexing agent.

| Plant Part | Dominant Complexing Agent | Predicted Isotopic Signature | Estimated Enrichment (⁶⁶Zn vs ⁶⁴Zn) |

| Roots | Phosphates | Lighter | Baseline |